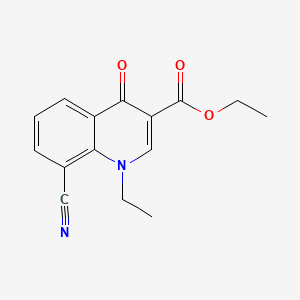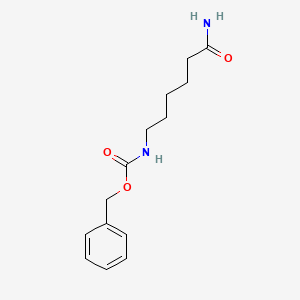
4-(Boc-amino)-5-methylpyridine-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Boc-amino)-5-methylpyridine-2-methanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-5-methylpyridine-2-methanol typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and catalysts can also be optimized to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Boc-amino)-5-methylpyridine-2-methanol can undergo various chemical reactions, including:
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: TFA, hydrochloric acid (HCl)
Substitution Reagents: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Removal of the Boc group, yielding the free amine
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-(Boc-amino)-5-methylpyridine-2-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Employed in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Boc-amino)-5-methylpyridine-2-methanol primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This allows for selective deprotection and subsequent reactions at the amino site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Boc-amino)phenol: Similar in structure but with a phenol group instead of a pyridine ring.
4-(Boc-amino)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(Boc-amino)-5-methylpyridine-2-methanol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on a pyridine ring. This combination allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4/h5-6,15H,7H2,1-4H3,(H,13,14,16) |
InChI-Schlüssel |
JJUXSUSZJOMLHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)



![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)




![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)


![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)
